Home > Products > Screening Compounds P84027 > 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine - 861233-52-5

5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-2499517
CAS Number: 861233-52-5
Molecular Formula: C14H14F3N3O
Molecular Weight: 297.281
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its pyrazole and pyrimidine rings. Pyrazolo[1,5-a]pyrimidines are often studied for their pharmacological properties, including anticancer and anti-inflammatory activities.

Synthesis Analysis

The synthesis of 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can be achieved through various methodologies. A common approach involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for versatile structural modifications at key positions on the pyrazolo[1,5-a]pyrimidine framework.

Key Synthesis Methods

  1. Cyclocondensation Reaction: This involves the reaction of aminopyrazoles with biselectrophiles to form the desired heterocyclic structure.
  2. Multicomponent Reactions: Such reactions can yield highly substituted derivatives and often involve a Mannich-type reaction followed by oxidation.
  3. Pericyclic Reactions: A more recent approach utilizes [4 + 2] cycloaddition reactions that do not require starting aminopyrazoles, allowing for scalable synthesis in a one-pot reaction.

For example, one method reported involves treating N-propargylic sulfonylhydrazones with sulfonyl azides in the presence of catalytic copper(I) chloride to facilitate the formation of the fused ring structure through a click reaction followed by an intramolecular Diels-Alder reaction .

Molecular Structure Analysis

The molecular structure of 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine features:

  • Pyrazolo Ring: A five-membered ring containing two nitrogen atoms.
  • Pyrimidine Ring: A six-membered ring that includes two nitrogen atoms.
  • Substituents: The presence of a methoxy group (-OCH₃) at position 5 and a trifluoromethyl group (-CF₃) at position 7 enhances the compound's lipophilicity and may affect its biological activity.

Structural Data

  • Molecular Formula: C₁₄H₁₄F₃N₃O
  • Molecular Weight: Approximately 305.28 g/mol
Chemical Reactions Analysis

The chemical reactivity of 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can be characterized by:

  • Nucleophilic Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution due to its electron-withdrawing nature.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to ortho and para positions on the aromatic ring.
  • Hydrogenation Reactions: The tetrahydro structure suggests potential for hydrogenation under specific conditions.
Mechanism of Action

The mechanism of action for compounds like 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine often involves interaction with specific biological targets such as enzymes or receptors.

Proposed Mechanisms

  1. Inhibition of Enzymatic Activity: These compounds may inhibit key enzymes involved in cell proliferation or inflammatory pathways.
  2. Modulation of Signaling Pathways: They could interfere with signaling pathways that regulate cell growth or apoptosis.

Experimental studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine core can lead to variations in potency and selectivity against different targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine include:

Applications

The applications of 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine are primarily found in medicinal chemistry:

  • Pharmaceutical Development: As potential drug candidates targeting diseases such as cancer or inflammatory disorders.
  • Biochemical Research: Utilized in studies investigating enzyme inhibition or receptor modulation.

Research continues to explore the therapeutic potential of pyrazolo[1,5-a]pyrimidines due to their structural versatility and biological relevance .

Introduction to Pyrazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine (PP) core represents a privileged heterocyclic scaffold in modern drug discovery due to its structural mimicry of purine nucleobases and versatile pharmacological profiles. This fused bicyclic system consists of a pyrazole ring condensed with a pyrimidine ring, creating a planar, electron-rich architecture amenable to diverse synthetic modifications. Historically, PP derivatives gained prominence as adenosine receptor antagonists, but contemporary research has revealed extensive therapeutic applications spanning oncology, neuroscience, infectious diseases, and metabolic disorders [1] [3]. The scaffold’s significance is exemplified by numerous clinical agents, including the sedative-hypnotic zaleplon, the Bruton’s tyrosine kinase (BTK) inhibitor zanubrutinib, and the dipeptidyl peptidase-4 (DPP-4) inhibitor anagliptin [1] [4] [5]. These drugs capitalize on the PP framework’s ability to engage biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.

Table 1: Marketed Drugs Featuring Pyrazolo[1,5-a]pyrimidine Core

Drug NameIndicationKey Structural FeaturesPrimary Biological Target
ZanubrutinibHematological malignancies7-Substituted tetrahydropyrazolo[1,5-a]pyrimidineBruton’s tyrosine kinase (BTK)
ZaleplonInsomnia5-Arylated pyrazolo[1,5-a]pyrimidineGABAA receptor complex
AnagliptinType 2 diabetes7-Trifluoromethyl pyrazolo[1,5-a]pyrimidineDipeptidyl peptidase-4 (DPP-4)
DinaciclibCancer therapeuticsPyrazolo[1,5-a]pyrimidine-basedCyclin-dependent kinases (CDKs)

The synthetic accessibility of PP derivatives further enhances their drug discovery utility. Conventional routes involve cyclocondensation reactions between 3-aminopyrazoles and 1,3-biselectrophilic reagents (e.g., β-diketones, β-enaminones, malononitrile derivatives) under thermal, acid-catalyzed, or microwave-assisted conditions [1] [4]. This versatility enables precise functionalization at positions 2, 3, 5, 6, and 7, facilitating structure-activity relationship (SAR) optimization campaigns. The introduction of specific substituents—particularly the 4,5,6,7-tetrahydro saturation pattern combined with electron-donating and electron-withdrawing groups—confers distinct physicochemical and pharmacological advantages, as explored in subsequent sections.

Structural Significance of 4,5,6,7-Tetrahydro Derivatives in Bioactive Molecule Design

Saturation of the pyrimidine ring within the PP scaffold generates 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives, a structural motif conferring significant advantages in bioactive molecule design. This transformation replaces planar aromaticity with conformational flexibility and introduces up to two chiral centers (typically at C5 and C7), profoundly impacting molecular recognition, pharmacokinetics, and metabolic stability [4] [6] [8].

The saturated ring system adopts non-planar, puckered conformations, enabling enhanced complementarity with the three-dimensional topology of enzyme binding pockets compared to rigid aromatic counterparts. This flexibility is crucial for high-affinity binding to kinases like BTK, as demonstrated by the clinical success of zanubrutinib, which features a chiral tetrahydropyrazolo[1,5-a]pyrimidine core [5] [8]. Enantioselective synthesis of these derivatives has become a focal point, with recent advances employing chiral rhodium catalysts achieving up to 98% enantiomeric excess (ee) in reductive dearomatization reactions of aromatic precursors [8].

Table 2: Comparative Properties of Aromatic vs. Saturated Pyrazolo[1,5-a]pyrimidine Derivatives

PropertyAromatic PP4,5,6,7-Tetrahydro PPBiological Consequence
Ring GeometryPlanar, rigidPuckered, flexibleImproved adaptation to binding pockets
ChiralityAchiralUp to 2 stereocenters (C5, C7)Enantioselective target engagement
Electron DensityDelocalized, π-excessiveLocalized, reduced conjugationTuned H-bonding and hydrophobic interactions
Metabolic VulnerabilityHigh (aromatic oxidation)Reduced (aliphatic metabolism)Enhanced metabolic stability

Furthermore, saturation reduces electron density and conjugation, diminishing susceptibility to oxidative metabolism. This enhances metabolic stability—a critical parameter for oral bioavailability and sustained pharmacological action. For instance, tetrahydropyrazolo[1,5-a]pyrimidine-based hepatitis B virus (HBV) core protein allosteric modulators (CpAMs) exhibit superior in vivo stability and efficacy compared to unsaturated analogs, effectively inhibiting nucleos(t)ide-resistant HBV variants in mouse models [2]. The tetrahydropyrazolo[1,5-a]pyrimidine motif also serves as a conformationally constrained dipeptide mimetic, particularly effective in inhibiting proteases like cathepsin K—a target for osteoporosis and arthritis—by mimicking the β-turn structure of peptide substrates [6].

Role of Trifluoromethyl and Methoxyphenyl Substituents in Pharmacophore Optimization

Strategic incorporation of the trifluoromethyl (-CF3) and 4-methoxyphenyl substituents at positions 7 and 5, respectively, of the tetrahydropyrazolo[1,5-a]pyrimidine scaffold exemplifies rational pharmacophore optimization. These groups synergistically modulate electronic properties, lipophilicity, bioavailability, and target affinity [3] [9].

The trifluoromethyl group (-CF3) is a sterically compact, strongly electron-withdrawing substituent with high electronegativity and C-F bond stability. Its introduction significantly influences molecular properties:

  • Lipophilicity Enhancement: Increases log P values by ~0.9-1.2 units, promoting membrane permeability and oral absorption [3].
  • Metabolic Resistance: The C-F bond strength (485 kJ/mol) impedes oxidative cleavage by cytochrome P450 enzymes, reducing deactivation pathways [3] [9].
  • Electrostatic Complementarity: Creates a large, hydrophobic electrostatic surface that fills lipophilic enzyme pockets and engages in weak hydrogen bonding (e.g., orthogonal multipolar interactions with backbone amides) [1] [3].For example, in cathepsin K inhibitors, 7-trifluoromethyl-substituted tetrahydropyrazolo[1,5-a]pyrimidines exhibit enhanced potency over methyl or chloro analogs due to optimal filling of the S2 pocket and favorable van der Waals contacts [6]. Similarly, the trifluoromethyl group in anagliptin contributes to DPP-4 binding affinity and metabolic stability [1].

The 4-methoxyphenyl group at position 5 serves complementary functions:

  • Electron Donation: The methoxy (-OCH3) group donates electrons via resonance (+R effect), increasing electron density on the adjacent phenyl ring and the fused pyrimidine nitrogen. This enhances hydrogen bond acceptor capacity and polar interactions with targets [9].
  • Moderate Lipophilicity: Balances the hydrophobicity introduced by -CF3, fine-tuning overall log P/D for optimal distribution (e.g., log P reduction of ~0.4 compared to unsubstituted phenyl) [9].
  • Spectral Properties: In fluorescent probes, electron-donating groups like methoxy at the 7-position (structurally analogous to 5-aryl substitution) intensify intramolecular charge transfer (ICT) transitions, increasing molar absorptivity (ε) and quantum yield (ΦF). For instance, 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidines exhibit ε > 20,000 M−1cm−1 and ΦF ≈ 0.97, enabling bioimaging applications [9].

Table 3: Structure-Property Relationships for Key Substituents in 5,7-Disubstituted Derivatives

SubstituentElectronic Effectlog P ContributionKey Pharmacological Contributions
7-CF3Strong σ-withdrawing, π-donor+0.9 to +1.2Enhanced metabolic stability, lipophilic pocket filling, orthogonal dipoles
5-(4-MeOPh)Resonance donating (+R)+1.6 to +1.8 (vs. +2.0 for Ph)Balanced lipophilicity, H-bond acceptor enhancement, improved solvation

The combination of 5-(4-methoxyphenyl) and 7-(trifluoromethyl) within the tetrahydropyrazolo[1,5-a]pyrimidine framework creates a push-pull electronic system across the heterocycle. This synergy enhances dipole moments and polar surface area, potentially improving aqueous solubility and crystal packing—critical factors for formulation development. Moreover, spectroscopic studies confirm that electron-donating aryl groups significantly amplify fluorescence intensity in pyrazolo[1,5-a]pyrimidines, suggesting diagnostic potential for derivatives like 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine beyond therapeutic applications [9]. In kinase inhibitors (e.g., BTK, CDK9), the 4-methoxyphenyl group often engages in edge-to-face aromatic stacking within the hinge region, while the -CF3 group occupies adjacent hydrophobic sub-pockets, collectively driving nanomolar affinity [5] [8].

Properties

CAS Number

861233-52-5

Product Name

5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

IUPAC Name

5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Molecular Formula

C14H14F3N3O

Molecular Weight

297.281

InChI

InChI=1S/C14H14F3N3O/c1-21-10-4-2-9(3-5-10)11-8-12(14(15,16)17)20-13(19-11)6-7-18-20/h2-7,11-12,19H,8H2,1H3

InChI Key

CVFFHRZXJOMAKL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(N3C(=CC=N3)N2)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.